molecular formula C13H11NO B14641441 2-(Iminophenylmethyl)phenol CAS No. 54758-71-3

2-(Iminophenylmethyl)phenol

Cat. No.: B14641441
CAS No.: 54758-71-3
M. Wt: 197.23 g/mol
InChI Key: DOUQQEKNGVJESK-UHFFFAOYSA-N
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Description

2-(Iminophenylmethyl)phenol (C₁₃H₁₁NO) is a phenolic compound featuring an imine group (–C=N–) attached to the phenyl ring at the ortho position relative to the hydroxyl group. The imine group enables chelation with transition metals, while the phenolic –OH group participates in hydrogen bonding, influencing molecular packing and reactivity .

Properties

CAS No.

54758-71-3

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(benzenecarboximidoyl)phenol

InChI

InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H

InChI Key

DOUQQEKNGVJESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]

Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products:

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(alpha-Iminobenzyl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imine Functionality

(a) (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol
  • Structure: Contains an extended ethylamino-hydroxyethyl side chain attached to the imine group.
  • Key Differences: Substituent Complexity: The hydroxyethylaminoethyl chain introduces additional hydrogen-bonding sites (N–H and O–H) and conformational flexibility. Crystal Packing: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O/C–H⋯O interactions, creating 2D hydrogen-bonded layers parallel to the ab plane . Application: Acts as a tridentate or tetradentate ligand for transition metals (e.g., V, Cu, Cd), highlighting its utility in forming metal-organic frameworks .
Property 2-(Iminophenylmethyl)phenol (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol
Molecular Formula C₁₃H₁₁NO C₁₁H₁₆N₂O₂
Molecular Weight (g/mol) 197.23 208.26
Hydrogen Bonding O–H⋯N (intramolecular) O–H⋯N (intramolecular), N–H⋯O (intermolecular)
Coordination Sites Bidentate (O, N) Tridentate/tetradentate (O, N, additional N/O)
Melting Point Not reported 358 K
(b) 2-[[2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
  • Structure : Contains disulfide (–S–S–) linkages and additional aromatic rings.
  • Reactivity: Susceptible to redox reactions at the disulfide bond, unlike 2-(Iminophenylmethyl)phenol .

Aminophenol Derivatives

(a) 2-(Aminomethyl)phenol
  • Structure : Substituted with –CH₂NH₂ instead of –CH=N–.
  • Key Differences :
    • Basicity : The amine group (–NH₂) is more basic than the imine (–C=N–), altering solubility in acidic media.
    • Hydrogen Bonding : Forms N–H⋯O bonds instead of O–H⋯N, affecting crystal packing .
  • Safety Profile : Labeled as harmful if swallowed and irritating to eyes/skin, whereas imine derivatives may exhibit different toxicity due to reduced nucleophilicity .
Property 2-(Iminophenylmethyl)phenol 2-(Aminomethyl)phenol
Functional Group –C=N– –CH₂NH₂
Basicity (pKₐ) Lower (imine) Higher (amine)
Hazard Profile Not reported Harmful, irritant
(b) o-Aminophenol (2-Aminophenol)
  • Structure : –NH₂ group at the ortho position.
  • Key Differences: Electronic Effects: The –NH₂ group is a stronger electron donor than –C=N–, increasing the phenol’s acidity (lower pKₐ). Applications: Used in dye synthesis and as a corrosion inhibitor, contrasting with the imine’s role in coordination chemistry .

Phenol Esters and Cresol Derivatives

(a) o-Cresol (2-Methylphenol)
  • Structure : –CH₃ substituent at the ortho position.
  • Key Differences: Steric Effects: The methyl group provides steric hindrance but lacks the imine’s chelating ability. Solubility: Less polar than 2-(Iminophenylmethyl)phenol due to the absence of the –C=N– group .
(b) 4-Acetoxy-3-methoxybenzaldehyde (Acetovanillin)
  • Structure: Esterified phenol with methoxy and acetyl groups.
  • Key Differences :
    • Reactivity : Susceptible to hydrolysis (ester group) versus imine’s susceptibility to hydrolysis or reduction.
    • Applications : Used in flavoring agents, unlike the imine’s specialized roles .

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